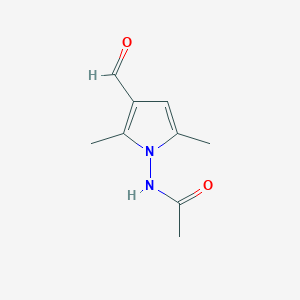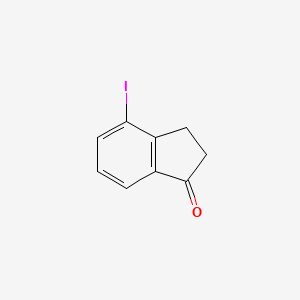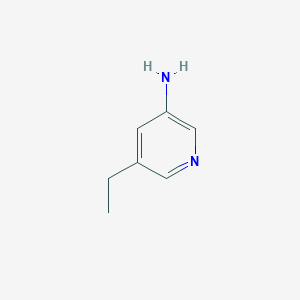
5-Ethylpyridin-3-amine
Overview
Description
5-Ethylpyridin-3-amine (5-EPA) is an organic compound belonging to the pyridine family. It is an amine with a molecular formula of C7H11N. 5-EPA is a colorless liquid with a sweet odor and a boiling point of around 100°C. 5-EPA is used in various scientific applications, including drug development, biochemistry, and laboratory experiments. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-EPA.
Scientific Research Applications
Biomedical Research
5-Ethylpyridin-3-amine: plays a significant role in the synthesis of biomedical compounds . It is used to create 1H-Pyrazolo[3,4-b]pyridines , which are structurally similar to purine bases like adenine and guanine. These compounds have been explored for their potential in treating various diseases due to their biological activity .
Pharmaceutical Industry
In the pharmaceutical sector, 5-Ethylpyridin-3-amine is a valuable precursor in the synthesis of diverse drugs. It contributes to the development of amine-based therapeutics , including receptor ligands, enzyme inhibitors, and anticancer agents. Its role in drug design is crucial due to its versatile chemical properties .
Material Science
This compound is also instrumental in materials science , particularly in the creation of polymers, catalysts, sensors, and functional materials . Its electronic, optical, and mechanical properties make it suitable for applications in organic electronics, photovoltaics, and biomaterials .
Agricultural Research
5-Ethylpyridin-3-amine: derivatives have shown promise as fungicides in agricultural research. They are designed to combat pesticide resistance and have been effective in controlling diseases like corn rust, showcasing the compound’s potential in enhancing crop protection .
Environmental Studies
In environmental studies, 5-Ethylpyridin-3-amine is part of research into amine-based CO2 capture processes . Its impact on the environment, particularly in atmospheric emissions, is studied to develop sustainable carbon capture solutions .
Industrial Applications
Lastly, 5-Ethylpyridin-3-amine finds applications in various industrial processes. It is used as a building block in chemical synthesis, where its reactivity and stability under different conditions are advantageous for manufacturing a wide range of chemical products .
properties
IUPAC Name |
5-ethylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-2-6-3-7(8)5-9-4-6/h3-5H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORHXIQAVSSYQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CN=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethylpyridin-3-amine | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

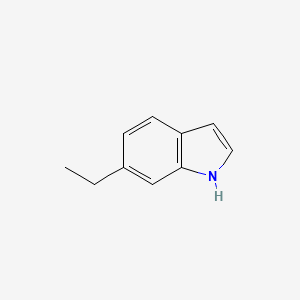
![3-[3-(Trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B1341954.png)



![2-Bromo-4-methoxybenzo[d]thiazole](/img/structure/B1341961.png)
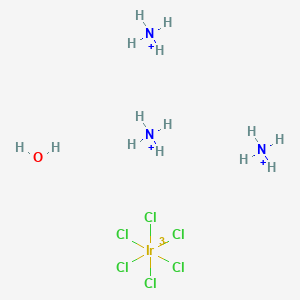
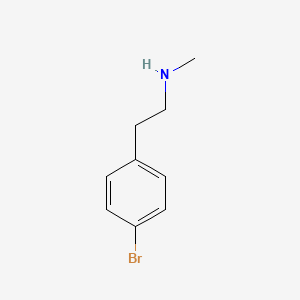
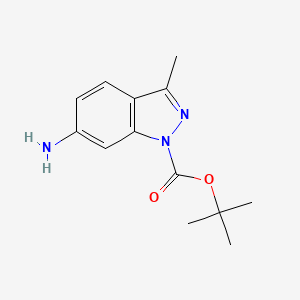
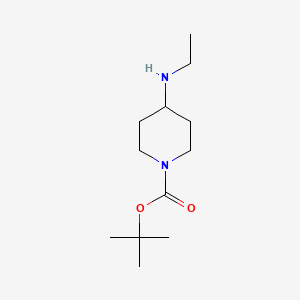
![6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1341981.png)
